

"4-bromo-1-(bromodifluoromethyl)-1H-pyrazole CAS number and structure"

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Compound of Interest

Compound Name: 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

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Technical Guide: 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole

An In-depth Analysis of a Novel Fluorinated Heterocycle and Its Closest Structural Analogue for Advanced Research Applications

Abstract: This technical guide addresses the chemical properties, synthesis, and potential applications of **4-bromo-1-(bromodifluoromethyl)-1H-pyrazole**. An extensive review of scientific and chemical databases indicates that this specific compound is a novel entity with no currently assigned CAS number or published characterization data. Recognizing the challenges this presents to researchers, this document provides a comprehensive analysis of its closest structural and functional analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole (CAS: 956477-67-1). By examining the established data for this analogue, we offer field-proven insights into the anticipated properties, reactivity, and synthetic strategies relevant to the target molecule, thereby providing a robust framework for its future investigation and application in medicinal chemistry and drug discovery.

Chemical Identity and Properties

A thorough investigation for "**4-bromo-1-(bromodifluoromethyl)-1H-pyrazole**" did not yield a registered CAS number or associated experimental data. Therefore, we will focus on the well-

documented analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole.

The key structural difference is the substitution on the methyl group at the N1 position of the pyrazole ring (CBrF₂ vs. CHF₂). The difluoromethyl (CHF₂) group is a well-known bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability and modulating lipophilicity. The introduction of an additional bromine atom to form the bromodifluoromethyl (CBrF₂) group would be expected to further increase the molecular weight and lipophilicity, and potentially introduce a new reactive handle for synthetic transformations, albeit one that may be sterically hindered and electronically influenced by the adjacent fluorine atoms.

Properties of the Core Analogue: 4-Bromo-1-(difluoromethyl)-1H-pyrazole

The following table summarizes the known properties of this key reference compound.

Property	Value	Source(s)
CAS Number	956477-67-1	[1][2]
Molecular Formula	C ₄ H ₃ BrF ₂ N ₂	[2]
Molecular Weight	196.98 g/mol	[2]
SMILES	<chem>C1=C(C=NN1C(F)F)Br</chem>	[2]
MDL Number	MFCD11558132	[2]
Storage Conditions	Sealed in dry, 2-8°C	[2]

Molecular Structure

The structure of the reference compound, 4-bromo-1-(difluoromethyl)-1H-pyrazole, features a five-membered pyrazole ring. The ring is substituted at the C4 position with a bromine atom and at the N1 position with a difluoromethyl group.

Caption: 2D Structure of 4-bromo-1-(difluoromethyl)-1H-pyrazole.

Synthesis and Mechanistic Insights

While a specific one-pot synthesis for 4-bromo-1-(difluoromethyl)-1H-pyrazole is not detailed in the provided search results, a logical and efficient synthetic strategy can be devised based on established methodologies for pyrazole chemistry. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by bromination and N-alkylation, or a one-pot variation thereof.^{[3][4]}

A plausible retrosynthetic analysis suggests two primary pathways:

- Pathway A: N-difluoromethylation of pre-formed 4-bromopyrazole.
- Pathway B: Bromination of pre-formed 1-(difluoromethyl)-1H-pyrazole.

Pathway A is often preferred as electrophilic bromination of an N-substituted pyrazole can sometimes lead to mixtures of isomers or require harsher conditions.

Proposed Experimental Protocol (Pathway A)

This protocol is based on the N-alkylation of 4-bromopyrazole, a commercially available starting material (CAS 2075-45-8).^{[5][6]} The key challenge is the introduction of the difluoromethyl group. This is typically achieved using reagents like bromodifluoromethane (HCF_2Br) or sodium chlorodifluoroacetate under basic conditions.

Step 1: Deprotonation of 4-Bromopyrazole

- To a solution of 4-bromopyrazole (1.0 eq) in a dry aprotic solvent such as DMF or acetonitrile, a strong base like sodium hydride (NaH , 1.1 eq) or potassium carbonate (K_2CO_3 , 1.5 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- The mixture is stirred for 30-60 minutes at room temperature to ensure complete formation of the pyrazolide anion.

Causality Insight: The use of a strong base is critical to deprotonate the pyrazole N-H proton ($\text{pK}_a \approx 14$), generating the nucleophilic pyrazolide anion. This anion is a much more potent nucleophile than the neutral pyrazole, which is essential for the subsequent alkylation step. An inert atmosphere prevents quenching of the base and anion by atmospheric moisture.

Step 2: N-Difluoromethylation

- The reaction mixture is cooled, and a suitable difluoromethylating agent, such as bromodifluoromethane gas, is bubbled through the solution, or a solution of a precursor like sodium chlorodifluoroacetate is added.
- The reaction is allowed to warm to room temperature or gently heated (e.g., 50-70 °C) and monitored by TLC or LC-MS until the starting material is consumed.

Causality Insight: Bromodifluoromethane acts as a difluoromethyl carbocation equivalent in this S_N2 -type reaction. The nucleophilic nitrogen of the pyrazolide attacks the carbon atom, displacing the bromide leaving group. The choice of solvent and temperature is crucial for balancing reaction rate with potential side reactions.

Step 3: Work-up and Purification

- Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
- The aqueous phase is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the pure 4-bromo-1-(difluoromethyl)-1H-pyrazole.



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Caption: Proposed workflow for the synthesis of the target analogue.

Reactivity and Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7][8] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9]

The title compound's analogue, 4-bromo-1-(difluoromethyl)-1H-pyrazole, is a valuable building block for drug discovery for two primary reasons:

- **The C4-Bromo Group:** The bromine atom at the 4-position is a versatile synthetic handle. It readily participates in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions.[3] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]
- **The N1-Difluoromethyl Group:** The incorporation of fluorine into drug candidates is a common strategy to enhance pharmacological properties. The CHF₂ group, in particular, can improve metabolic stability by blocking sites of oxidative metabolism. It also increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability. Its ability

to act as a hydrogen bond donor can also influence binding interactions with biological targets.

The combination of these two features makes this molecule an attractive starting point for synthesizing novel kinase inhibitors, GPCR modulators, and other potential therapeutic agents.

Safety and Handling

Based on the Safety Data Sheet for 4-bromo-1-(difluoromethyl)-1H-pyrazole, the compound is classified as hazardous.[1] Researchers must adhere to strict safety protocols.

Hazard Identification:[1][2]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Recommended Precautions and PPE:

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid all personal contact, including inhalation of vapors or dust.[1] Do not eat, drink, or smoke when handling.[1]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards.[10]
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[10]

- Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
- Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[1] Dispose of contents/container to an authorized hazardous waste collection point in accordance with local regulations.[1]

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1][10]
- Skin Contact: Remove contaminated clothing and flush skin with plenty of water. Seek medical attention if irritation occurs.[1][10]
- Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][10]
- Ingestion: If swallowed, give a glass of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1]

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